molecular formula C6H11N3O4 B1672429 alpha-Guanidinoglutaric acid CAS No. 73477-53-9

alpha-Guanidinoglutaric acid

Cat. No.: B1672429
CAS No.: 73477-53-9
M. Wt: 189.17 g/mol
InChI Key: RHVVRMJOHATSPD-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Alpha-Guanidinoglutaric acid has several scientific research applications:

Mechanism of Action

Target of Action

Alpha-Guanidinoglutaric acid (α-GGA) primarily targets neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a molecule that plays a crucial role in neuronal signaling.

Mode of Action

This compound functions as a linear mixed-type inhibitor of nNOS . It interacts with nNOS and effectively inhibits its activity, with an inhibition constant (Ki) of 2.69 µM .

Biochemical Pathways

This compound is involved in the production of reactive oxygen species. It is a generator of superoxide, hydroxyl radicals, and nitric oxide . These compounds play significant roles in various biochemical pathways, including those related to oxidative stress and cell death.

Pharmacokinetics

It is known that guanidino compounds, including this compound, are present in the mammalian brain .

Result of Action

The generation of reactive oxygen species by this compound can lead to cellular damage . Specifically, it has been reported to induce C6 glial cell death . This compound, along with other guanidino compounds, can induce seizures and convulsions in certain animals when injected intracisternally .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other guanidino compounds can affect its action . .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling alpha-Guanidinoglutaric acid. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While the future directions for the research and application of alpha-Guanidinoglutaric acid are not explicitly mentioned in the retrieved sources, it is suggested that the free radical generation/reaction and energy generation by guanidino compounds, including this compound, could play an important role in the brain .

Biochemical Analysis

Biochemical Properties

Alpha-Guanidinoglutaric acid participates in biochemical reactions and interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical pathways .

Cellular Effects

This compound has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Guanidinoglutaric acid can be synthesized through the reaction of guanidine with glutaric acid under controlled conditions. The reaction typically involves the use of a strong base to deprotonate the guanidine, allowing it to react with the carboxylic acid groups of glutaric acid to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidative products.

    Reduction: The compound can also be reduced under specific conditions, although this is less common.

    Substitution: Substitution reactions involving this compound can occur, particularly at the guanidine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or other oxidative derivatives .

Comparison with Similar Compounds

  • Guanidinoethanesulfonic acid
  • Guanidinoacetic acid
  • Guanidinosuccinic acid
  • N-acetylarginine
  • Beta-guanidinopropionic acid
  • Creatinine
  • Gamma-guanidinobutyric acid
  • Arginine
  • Guanidine
  • Methylguanidine
  • Homoarginine

Comparison: Alpha-Guanidinoglutaric acid is unique among guanidino compounds due to its specific ability to generate a range of reactive oxygen species and its pronounced effects on inducing seizures and convulsions. While other guanidino compounds also have biological activities, this compound’s role in oxidative stress and cell death sets it apart .

Properties

IUPAC Name

(2S)-2-(diaminomethylideneamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c7-6(8)9-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13)(H4,7,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVVRMJOHATSPD-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994232
Record name N-Carbamimidoylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73477-53-9
Record name L-Glutamic acid, N-(aminoiminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073477539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamimidoylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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